4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole

Lipophilicity Drug-likeness Membrane permeability

4-(2-Chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole (CAS 2091617-83-1) is a trisubstituted pyrazole comprising a chloroethyl side chain at C4 and a thiophen-3-yl ring at C3. It belongs to the class of haloalkyl-aryl pyrazoles valued as versatile synthetic intermediates.

Molecular Formula C9H9ClN2S
Molecular Weight 212.7 g/mol
CAS No. 2091617-83-1
Cat. No. B1492758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole
CAS2091617-83-1
Molecular FormulaC9H9ClN2S
Molecular Weight212.7 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=C(C=NN2)CCCl
InChIInChI=1S/C9H9ClN2S/c10-3-1-7-5-11-12-9(7)8-2-4-13-6-8/h2,4-6H,1,3H2,(H,11,12)
InChIKeyZPMCSDJTLTVRCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole (CAS 2091617-83-1): A Dual-Functional Pyrazole Scaffold for Targeted Library Synthesis


4-(2-Chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole (CAS 2091617-83-1) is a trisubstituted pyrazole comprising a chloroethyl side chain at C4 and a thiophen-3-yl ring at C3. It belongs to the class of haloalkyl-aryl pyrazoles valued as versatile synthetic intermediates. With a molecular formula of C₉H₉ClN₂S and a molecular weight of 212.70 g/mol, the compound exhibits a computed XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 56.9 Ų, placing it in a favourable drug-like physicochemical space [1]. The presence of a primary alkyl chloride enables nucleophilic displacement reactions, while the thiophene ring contributes distinct electronic character compared to phenyl congeners.

Why 4-(2-Chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole Cannot Be Replaced by Common Pyrazole Building Blocks


In-class substitution fails because the compound integrates three pharmacophoric features—a pyrazole NH (H-bond donor), a chloroethyl chain (electrophilic warhead or pro-nucleophile), and a thiophen-3-yl ring (electron-rich heteroaromatic)—in a single, regiospecifically defined scaffold. Removing or repositioning any one feature fundamentally alters the molecular recognition profile. For instance, N-alkylation eliminates the pyrazole NH, which serves as a metal-coordination or hydrogen-bonding site in ligand design [1], while replacing thiophene with phenyl changes the electron distribution and lipophilicity, impacting target engagement. The quantitative evidence below demonstrates measurable differences in lipophilicity, H-bonding capacity, and synthetic versatility that dictate which research applications each analogue can serve.

Quantitative Differentiation of 4-(2-Chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole Against Closest Structural Analogs


Elevated Lipophilicity (XLogP3 2.4) Versus Thiophene-Absent 4-(2-Chloroethyl)-1H-pyrazole (LogP 1.19)

The target compound exhibits a computed XLogP3-AA of 2.4, which is approximately 1.2 log units higher than the thiophene-absent comparator 4-(2-chloroethyl)-1H-pyrazole (LogP 1.19) [1]. This quantifiable increase in lipophilicity, driven by the thiophene ring, places the compound in the optimal logP range of 2–3 sought for balanced aqueous solubility and membrane permeability in lead-like chemical space.

Lipophilicity Drug-likeness Membrane permeability

50% Larger Polar Surface Area (TPSA 56.9 Ų) and Extra H-Bond Acceptor Versus Simple Pyrazole Analog

The target compound has a TPSA of 56.9 Ų and two hydrogen-bond acceptor sites (pyrazole N and thiophene S), compared to TPSA 28.68 Ų and one H-bond acceptor for 4-(2-chloroethyl)-1H-pyrazole [1]. This approximately 100% increase in polar surface area and doubling of H-bond acceptor count enhances the compound's capacity for polar interactions with biological targets while remaining well within the TPSA < 140 Ų threshold predictive of oral bioavailability.

Bioavailability TPSA H-bond acceptors

Synthetic Versatility: Chloroethyl at C4 Enables Gram-Scale Derivatisation to Ligands with Retained Pyrazole NH

The Grotjahn methodology demonstrates that 3-(2-chloroethyl)pyrazoles can be synthesised on a 30 g scale within 2 days in excellent overall yield, with the chloride serving as a precursor to thioether and phosphine ligands [1]. The placement of the chloroethyl chain on C4 (rather than N1) preserves the free pyrazole NH, which is available for hydrogen bonding to substrates or metal centres—a feature explicitly identified as significant for ligand design [1]. In contrast, N-(2-chloroethyl) regioisomers lack this available NH, limiting their utility in coordination chemistry.

Synthetic chemistry Ligand design C3-functionalisation

Structural Uniqueness: A Single Scaffold Combining Thiophene, Chloroethyl, and Free Pyrazole NH Not Replicated in Common Analogues

Among commercially catalogued pyrazole-thiophene-chloroalkyl analogues with molecular formula C₉H₉ClN₂S, three distinct constitutional isomers exist: the target compound (C4-chloroethyl, C3-thiophen-3-yl), 4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole (N-methyl, C4-chloromethyl), and 4-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole (thiophene regioisomer) [1]. Each isomer presents unique hydrogen-bonding capacity, steric environment, and electrophilic reactivity. The target compound is the only isomer that simultaneously provides a free pyrazole NH, a 2-carbon chloroethyl spacer, and a thiophen-3-yl orientation—a combination that cannot be achieved by any single competing isomer.

Chemical diversity Scaffold uniqueness SAR exploration

Thiophene-Containing Pyrazole Hybrids Exhibit Single-Digit Micromolar Anticancer Activity, Supporting Target Compound's Potential

A recent study of rationally designed pyrazole–thiophene hybrids demonstrated that the most potent analogue (compound 2) exhibited IC₅₀ values of 6.57 μM against MCF-7 and 8.86 μM against HepG2 cancer cell lines, with activity comparable to doxorubicin, erlotinib, and sorafenib [1]. Additional compounds in the series showed wild-type EGFR inhibition (IC₅₀ = 16.25 μg/mL) and mutant T790M EGFR inhibition (IC₅₀ = 17.8 μg/mL). While the target compound was not directly tested in this study, it shares the pyrazole–thiophene pharmacophore that underpins this activity, positioning it as a credible entry point for medicinal chemistry optimisation.

Anticancer EGFR inhibition Pyrazole-thiophene hybrids

Procurement-Driven Application Scenarios for 4-(2-Chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole (CAS 2091617-83-1)


Medicinal Chemistry: Kinase-Targeted Lead Optimisation Leveraging Thiophene-Pyrazole Pharmacophore

The compound's pyrazole–thiophene core aligns with the pharmacophore recently validated for EGFR and VEGFR-2 inhibition [1]. Its XLogP3 of 2.4 and moderate TPSA of 56.9 Ų [2] support cell permeability, making it a rational starting point for synthesising focused kinase inhibitor libraries. The chloroethyl handle permits late-stage diversification with amine, thiol, or phosphine nucleophiles to explore binding-pocket interactions without altering the core recognition elements.

Coordination Chemistry: Synthesis of Hemilabile P,N-Ligands with Retained Pyrazole NH for Substrate Recognition

Following Grotjahn's methodology, the C4-chloroethyl group can be converted to a phosphine or thioether side chain while preserving the C5-thiophene substituent and the free pyrazole NH [1]. This generates hemilabile ligands where the NH group facilitates hydrogen bonding to substrates or solvents in the metal coordination sphere, a design feature explicitly sought in catalyst development for reactions requiring proton relay or substrate pre-organisation.

Chemical Biology: Activity-Based Protein Profiling (ABPP) Probe Synthesis via Chloroethyl Derivatisation

The primary alkyl chloride serves as a masked electrophile that can be elaborated to install click-chemistry handles (e.g., azide or alkyne) or photoaffinity labels. The thiophene ring provides a UV-active chromophore for tracking during purification, while the pyrazole NH can contribute to target binding. This scaffold's combination of functional groups is well-suited to ABPP probe development, where retention of binding affinity after linker attachment is critical.

Agrochemical Discovery: Thiophene-Pyrazole Scaffolds as Fungicide or Herbicide Lead Structures

Thiophene-pyrazole conjugates have demonstrated antimicrobial [3] and radical-scavenging activity, and pyrazole derivatives containing thiophene are established herbicide pharmacophores [4]. The target compound's chloroethyl group offers a point for introducing sulfoxide or sulfone moieties, which are privileged substructures in agrochemical design. Its physicochemical profile (logP 2.4, MW 212.7) falls within the optimal range for foliar uptake and phloem mobility.

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